molecular formula C18H21ClO5 B12375610 Smad2/3-IN-2

Smad2/3-IN-2

Cat. No.: B12375610
M. Wt: 352.8 g/mol
InChI Key: SQFBFKKGAWCQAU-XHHWIUDKSA-N
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Description

Smad2/3-IN-2 is a chemical compound known for its inhibitory effects on the transforming growth factor-beta (TGF-β) dependent Smad2/3 and interleukin-4 (IL-4) dependent signal transducer and activator of transcription 6 (STAT6) signaling pathways. It has shown potential in various scientific research applications, particularly in the fields of biology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smad2/3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers or manufacturers of the compound. general synthetic methods for similar inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis processes, utilizing automated reactors and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production facility and the intended use of the compound .

Chemical Reactions Analysis

Types of Reactions

Smad2/3-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield compounds with different functional groups attached .

Scientific Research Applications

Smad2/3-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Smad2/3-IN-2 exerts its effects by inhibiting the phosphorylation and activation of Smad2/3 and STAT6 proteins. This inhibition disrupts the downstream signaling pathways mediated by TGF-β and IL-4, leading to altered gene expression and cellular responses. The compound interacts with specific molecular targets, including the receptors and co-factors involved in these signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Smad2/3-IN-2

This compound is unique in its dual inhibitory effects on both TGF-β dependent Smad2/3 and IL-4 dependent STAT6 signaling pathways. This dual inhibition makes it a valuable tool for studying the interplay between these pathways and their roles in various biological processes and diseases .

Properties

Molecular Formula

C18H21ClO5

Molecular Weight

352.8 g/mol

IUPAC Name

(5R,6S,9E)-16-chloro-13,15-dihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione

InChI

InChI=1S/C18H21ClO5/c1-9-5-4-6-10(2)18(23)16-12(7-15(22)24-11(9)3)17(19)14(21)8-13(16)20/h6,8-9,11,20-21H,4-5,7H2,1-3H3/b10-6+/t9-,11+/m0/s1

InChI Key

SQFBFKKGAWCQAU-XHHWIUDKSA-N

Isomeric SMILES

C[C@H]1CC/C=C(/C(=O)C2=C(CC(=O)O[C@@H]1C)C(=C(C=C2O)O)Cl)\C

Canonical SMILES

CC1CCC=C(C(=O)C2=C(CC(=O)OC1C)C(=C(C=C2O)O)Cl)C

Origin of Product

United States

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